molecular formula C11H26N2O B13219246 Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine

Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine

Cat. No.: B13219246
M. Wt: 202.34 g/mol
InChI Key: UFHIWULLSXGVSP-UHFFFAOYSA-N
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Description

3-(Diethylamino)propylamine (DEAPA), with the molecular formula C₇H₁₈N₂, is a diamine containing both a primary amino group (-NH₂) and a tertiary amino group (-N(C₂H₅)₂) on a propyl backbone . This structural duality enables DEAPA to act as a versatile compound in industrial and chemical applications.

Properties

Molecular Formula

C11H26N2O

Molecular Weight

202.34 g/mol

IUPAC Name

N',N'-diethyl-N-(1-methoxypropan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C11H26N2O/c1-5-13(6-2)9-7-8-12-11(3)10-14-4/h11-12H,5-10H2,1-4H3

InChI Key

UFHIWULLSXGVSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(C)COC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Comparison with Similar Compounds

Key Properties:

  • Physical Properties : DEAPA is a low-viscosity liquid with a boiling point of ~177–180°C and a density of 0.931 g/mL .
  • Chemical Reactivity : The primary amine group participates in carbamate formation during CO₂ absorption, while the tertiary amine facilitates bicarbonate formation, enhancing CO₂ capacity .
  • pKa Values : Experimental data shows DEAPA has two dissociation constants (pKa₁ = 10.2, pKa₂ = 8.9 at 298.15 K), with the tertiary amine protonating first .

Comparison with Similar Compounds

Structural Analogs and Amine Types

Compound Structure Amine Types Key Substituents
DEAPA CH₂CH₂CH₂-NH₂ + N(C₂H₅)₂ Primary + Tertiary Diethyl, propyl
3-(Methylamino)propylamine (MAPA) CH₂CH₂CH₂-NH₂ + NH(CH₃) Primary + Secondary Methyl, propyl
1,3-Diaminopentane NH₂-(CH₂)₅-NH₂ Two Primary Pentyl backbone
3-(n-Propylamino)propylamine (PAPA) CH₂CH₂CH₂-NH₂ + NH(CH₂CH₂CH₃) Primary + Secondary Propyl, propyl
Dimethylaminopropylamine (DMAPA) CH₂CH₂CH₂-NH₂ + N(CH₃)₂ Primary + Tertiary Dimethyl, propyl

pKa and Thermodynamic Properties

Compound pKa₁ (Primary) pKa₂ (Secondary/Tertiary) ΔH (kJ/mol)
DEAPA 8.9 10.2 -45.3
1,3-Diaminopentane 10.1 9.8 -42.1
MAPA 9.7 8.5 -40.8
DMAPA 9.2 10.5 -43.6

Data derived from experimental measurements and computational modeling .

CO₂ Absorption Performance

Compound CO₂ Capacity (mol CO₂/mol amine) Carbamate:Bicarbonate Ratio Key Mechanism
DEAPA 1.1 1:2 Intramolecular tertiary amine promotes bicarbonate
MAPA-Sarcosine Blend 1.3 2:1 Secondary amine enhances carbamate
MEA-MDEA Blend 0.7 3:1 Intermolecular synergy limited by diffusion

DEAPA’s intramolecular tertiary amine reduces carbamate stability, favoring bicarbonate formation and higher CO₂ capacity compared to blends . In contrast, MAPA-based systems prioritize carbamate formation due to secondary amine reactivity .

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